[3-(Aminomethyl)-2-methylphenyl]methanol
Description
Contextual Significance within Organic Synthesis and Medicinal Chemistry Research
In organic synthesis, the strategic placement of functional groups on an aromatic ring is a cornerstone of designing complex molecules. The aminomethyl and hydroxymethyl groups in [3-(Aminomethyl)-2-methylphenyl]methanol are particularly valuable. The primary amine of the aminomethyl group serves as a versatile nucleophile or can be transformed into a wide array of other functional groups. The hydroxymethyl group, a primary alcohol, can undergo oxidation to form aldehydes or carboxylic acids, or participate in esterification and etherification reactions. The presence of these two reactive sites on a stable benzene (B151609) core makes this compound a potentially useful building block for more intricate molecular frameworks.
In the realm of medicinal chemistry, benzyl (B1604629) alcohol derivatives are known to exhibit a range of pharmacological activities, including anesthetic, analgesic, and anti-inflammatory effects. ontosight.ai The specific arrangement of the aminomethyl, methyl, and hydroxymethyl substituents on the benzene ring of this compound could lead to unique interactions with biological targets. The interplay of these functional groups can influence properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile.
Overview of Benzene Derivatives with Aminomethyl and Hydroxymethyl Functionalities in Contemporary Chemical Literature
Benzene derivatives possessing both aminomethyl and hydroxymethyl functionalities are prevalent in contemporary chemical literature. These structures are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The relative positions of the aminomethyl and hydroxymethyl groups on the benzene ring can significantly impact the molecule's properties and applications. For instance, the ortho, meta, and para isomers of (aminomethyl)benzyl alcohol have distinct physical and chemical characteristics.
The synthesis of these bifunctional benzene derivatives often involves multi-step processes. pressbooks.pub Common strategies include the reduction of corresponding nitro or cyano compounds to yield the aminomethyl group, and the reduction of carboxylic acids or esters to produce the hydroxymethyl group. The order and methodology of these transformations are crucial to avoid unwanted side reactions and to achieve the desired substitution pattern on the aromatic ring. masterorganicchemistry.com
Historical Development and Key Discoveries Related to Analogous Structures
The study of benzyl alcohol and its derivatives has a rich history dating back to the 19th century with the development of structural organic chemistry. britannica.com Benzyl alcohol itself is a naturally occurring compound found in various plants and is used in a wide range of applications, from a solvent in cosmetics to a preservative in medications. britannica.compatsnap.compciplindia.com
Key discoveries in the 20th century related to the reactions of benzene and its derivatives, such as electrophilic aromatic substitution, have provided the foundational knowledge for synthesizing a vast array of substituted benzyl alcohols. msu.edulibretexts.org The development of selective reducing agents and catalytic hydrogenation techniques has been instrumental in the synthesis of aminomethyl-substituted benzyl alcohols. Research into the pharmacological effects of structurally similar compounds has driven interest in this class of molecules. For example, the discovery of local anesthetic properties in certain benzyl alcohol derivatives has spurred the synthesis and evaluation of new analogs with improved efficacy and safety profiles. ontosight.ai
Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound itself appears to be limited, with a notable lack of extensive studies dedicated specifically to this compound. Much of the available information is inferred from research on analogous structures. This indicates a significant knowledge gap regarding the specific synthesis, properties, and potential applications of this particular isomer.
Key areas where further research is needed include:
Optimized Synthesis: Developing efficient and scalable synthetic routes to produce this compound in high purity.
Characterization: Thoroughly characterizing its physical and chemical properties, including its spectroscopic data and reactivity.
Biological Activity: Investigating its potential pharmacological effects through in vitro and in vivo studies.
Material Science Applications: Exploring its use as a monomer or cross-linking agent in the development of new polymers.
Scope and Objectives of Academic Research on this compound
The primary objective of academic research on this compound would be to fill the existing knowledge gaps. This would involve a multi-faceted approach encompassing:
Synthetic Chemistry: The development of novel and efficient synthetic methodologies for the preparation of this compound and its derivatives. This could involve exploring new catalysts, reaction conditions, and protecting group strategies.
Medicinal Chemistry: The design and synthesis of analogs of this compound to explore structure-activity relationships (SAR) for various biological targets. This would involve systematically modifying the substitution pattern on the benzene ring and evaluating the impact on biological activity.
Computational Chemistry: The use of molecular modeling and computational methods to predict the properties and biological activity of this compound and its derivatives, thereby guiding experimental efforts.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H13NO | 151.21 | Not available |
| [3-(Aminomethyl)phenyl]methanol | C8H11NO | 137.18 | 34231-22-6 |
| Benzyl alcohol | C7H8O | 108.14 | 100-51-6 |
| N-Methylbenzylamine | C8H11N | 121.18 | 103-67-3 |
Established Synthetic Routes and Reaction Mechanisms
The synthesis of this compound can be approached through various established chemical transformations. The key challenge lies in the selective manipulation of functional groups on the benzene ring to introduce the aminomethyl and hydroxymethyl moieties at the desired positions.
Reductive Amination Approaches for this compound
Reductive amination represents a direct and efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this would typically involve the reaction of a suitable aldehyde or ketone precursor with an amine source in the presence of a reducing agent.
A plausible, though not explicitly detailed in direct literature for this specific molecule, synthetic approach would commence with a precursor such as 2-methyl-3-formylbenzyl alcohol. This intermediate could then undergo reductive amination. The reaction proceeds through the initial formation of a Schiff base (an imine) or a related intermediate upon reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent. This intermediate is then reduced in situ to the desired primary amine.
The formation of a Schiff base is a critical step in reductive amination. The aldehyde group of a precursor like 2-methyl-3-formylbenzaldehyde would react with ammonia to form an imine. This imine is generally not isolated but is immediately subjected to reduction. The equilibrium of this reaction can be driven towards the imine by removing the water formed during the condensation.
Catalytic hydrogenation is a widely employed method for the reduction of imines to amines. Catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide are effective for this transformation. The reaction is typically carried out under a hydrogen atmosphere. For instance, the in-situ formed imine from 2-methyl-3-formylbenzaldehyde and ammonia could be hydrogenated to yield this compound. This method is often favored for its clean reaction profile and high yields.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Yield (%) |
| 5% Pd/C | 1-4 | 25-80 | Methanol (B129727), Ethanol (B145695) | >90 |
| Raney Ni | 50-100 | 50-150 | Ethanol/Ammonia | 70-90 |
| PtO₂ | 1-4 | 25 | Acetic Acid | >90 |
| This table represents typical conditions for catalytic hydrogenation of imines and may be adapted for the specific substrate. |
Hydride reducing agents are also commonly used for the reduction of imines. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for this purpose, often used in alcoholic solvents like methanol or ethanol. For the reduction to proceed efficiently, the pH is sometimes adjusted to be slightly acidic to facilitate imine formation without decomposing the reducing agent.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0-25 | 80-95 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0-35 | 85-95 |
| This table represents typical conditions for the hydride reduction of imines and may be adapted for the specific substrate. |
Functional Group Interconversions for Precursors of this compound
An alternative and more documented approach to this compound involves the synthesis of a suitably substituted aromatic precursor followed by functional group interconversions. A common strategy is to start with a nitro-substituted compound, which can then be transformed into the desired amine.
A practical synthetic route can be envisioned starting from 2-methyl-3-nitrobenzoic acid. This starting material can be synthesized via the oxidation of 3-nitro-o-xylene.
The subsequent steps would involve the reduction of both the carboxylic acid and the nitro group. The order of these reductions is crucial to avoid unwanted side reactions.
Route A: Reduction of Carboxylic Acid followed by Reduction of Nitro Group
Reduction of the Carboxylic Acid: The carboxylic acid group of 2-methyl-3-nitrobenzoic acid can be selectively reduced to a primary alcohol to form 2-methyl-3-nitrobenzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. While LiAlH₄ can reduce nitro groups, under controlled conditions (e.g., low temperatures), it is possible to achieve selective reduction of the carboxylic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also highly effective and selective for the reduction of carboxylic acids in the presence of nitro groups.
Reduction of the Nitro Group: The resulting 2-methyl-3-nitrobenzyl alcohol can then be subjected to reduction to convert the nitro group into an amine. Catalytic hydrogenation is the method of choice for this step, as it is highly efficient and selective for the reduction of aromatic nitro groups to amines without affecting the benzyl alcohol moiety. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Other methods, such as using iron powder in acetic acid or tin(II) chloride in hydrochloric acid, can also be employed.
Route B: Reduction of Nitro Group followed by Reduction of Carboxylic Acid
This route is generally less favored due to the potential for the amino group to interfere with the reagents used for the reduction of the carboxylic acid. However, with appropriate protection of the amine, this pathway could also be viable.
Alternative Precursor: 2-Methyl-3-nitrobenzonitrile
Another potential precursor is 2-methyl-3-nitrobenzonitrile. The nitrile group can be reduced to a primary amine, and the nitro group can be reduced to an amine.
Reduction of both Nitro and Nitrile Groups: A strong reducing agent like LiAlH₄ can simultaneously reduce both the nitro and nitrile groups to primary amines. This would lead to the formation of a diamine, which is not the target molecule.
Selective Reduction: A more controlled approach would be to selectively reduce the nitro group first via catalytic hydrogenation to yield 3-amino-2-methylbenzonitrile. The nitrile could then be reduced to the aminomethyl group. However, the reduction of a nitrile to a primary amine often requires harsh conditions (e.g., LiAlH₄ or high-pressure hydrogenation), which might affect other functional groups.
The synthesis of this compound is therefore achievable through logical, multi-step synthetic sequences that rely on well-established organic transformations. The choice of a specific route would depend on the availability of starting materials, desired scale of the synthesis, and the need to control selectivity at each step.
An exploration of the synthetic pathways toward this compound reveals a variety of established and innovative chemical methodologies. This article delves into the specific techniques for its formation, including functional group reductions, aminomethylation strategies, and its role within larger synthetic sequences. Furthermore, it examines the optimization of these reactions, the application of novel catalysts, potential for stereoselective synthesis of its variants, and the integration of green chemistry principles for sustainable production.
Structure
3D Structure
Properties
CAS No. |
775224-50-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[3-(aminomethyl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
ZOZPQMZMSOKZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CO)CN |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Aminomethyl 2 Methylphenyl Methanol
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Despite a thorough search of scientific databases, no specific FT-Raman spectral data or detailed analysis for [3-(Aminomethyl)-2-methylphenyl]methanol has been found in the available literature. Therefore, a data table of characteristic Raman shifts for this compound cannot be provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₃NO), the theoretical exact mass can be calculated.
An extensive search of the scientific literature did not yield any published experimental HRMS data for this compound.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Theoretical Exact Mass (Da) |
|---|
Note: This is a calculated value and has not been confirmed by published experimental data.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected precursor ion. This technique would be instrumental in confirming the connectivity of the atoms in this compound by observing the characteristic losses of functional groups.
No published MS/MS studies detailing the fragmentation pathways of this compound were found in the scientific literature.
Mass spectrometry is a crucial tool for identifying novel compounds formed in chemical reactions or as degradation products. In the context of aminomethylphenyl methanol (B129727) moieties, mass spectrometry could be used to identify products of oxidation, condensation, or other reactions involving the amino and hydroxyl groups.
A review of the available literature did not provide any specific examples of the application of mass spectrometry in the elucidation of neo-formed compounds directly involving the this compound moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. The benzene (B151609) ring in this compound constitutes the primary chromophore, which would be expected to exhibit characteristic π → π* transitions. The positions and intensities of these absorption bands can be influenced by the aminomethyl, methyl, and methanol substituents on the ring.
No experimental UV-Vis absorption spectra for this compound have been reported in the scientific literature. Therefore, a data table of absorption maxima (λmax) cannot be compiled.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the supramolecular structure, including intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any crystal structure data for this compound.
Table 2: Summary of Searched Spectroscopic and Crystallographic Data
| Analytical Technique | Data Availability for this compound |
|---|---|
| FT-Raman Spectroscopy | No published data found. |
| High-Resolution Mass Spectrometry (HRMS) | No published experimental data found. |
| Tandem Mass Spectrometry (MS/MS) | No published data found. |
| UV-Vis Spectroscopy | No published data found. |
No Publicly Available Crystallographic Data for this compound Prevents Article Generation
A comprehensive search of scientific literature and structural databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound.
The generation of a scientifically accurate and thorough article, as requested, is contingent upon the availability of primary crystallographic research. The specific outline provided by the user necessitates a detailed discussion of the compound's three-dimensional structure, intermolecular interactions, and crystal packing, all of which are derived directly from single-crystal X-ray diffraction studies.
Extensive searches were conducted to locate any published crystal structure for "this compound" or its co-crystals. These searches included scholarly databases, chemical repositories such as PubChem, and the Cambridge Structural Database (CSD), which is the world's primary repository for small-molecule organic and metal-organic crystal structures. Despite these efforts, no crystallographic information for the specified compound could be found. The search did yield data for related isomers, such as (3-aminophenyl)methanol and [3-(aminomethyl)phenyl]methanol, but the user's instructions strictly forbid the inclusion of information on any compound other than "this compound."
Without the foundational crystallographic data, it is impossible to provide a scientifically sound analysis for the following sections as mandated by the user's outline:
Crystal Packing and Lattice Effects on Molecular Conformation:Discussion of how molecules are arranged in the crystal lattice and how this arrangement influences the molecule's shape is entirely dependent on having the solved crystal structure.
Given the strict adherence to the provided outline and the focus on a single, specific compound for which no relevant data is publicly available, this request cannot be fulfilled at this time. To proceed, validated crystallographic information for "this compound" would need to be published and accessible.
Chemical Reactivity and Derivatization Strategies for 3 Aminomethyl 2 Methylphenyl Methanol
Functional Group Transformations of the Aminomethyl Moiety
The aminomethyl group is a primary amine, which exhibits characteristic nucleophilicity, allowing for reactions such as alkylation, acylation, and the formation of imines (Schiff bases).
Primary amines readily undergo N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. Catalytic methods using alcohols as alkylating agents are also prevalent, often employing transition metal catalysts like iridium or ruthenium complexes. nih.govresearchgate.net For instance, N-methylation can be achieved using methanol (B129727) in the presence of a suitable catalyst. nih.govresearchgate.net These reactions proceed by converting the alcohol to an electrophilic species in situ, which then reacts with the amine.
N-acylation involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated in situ) to form amides. google.comgoogleapis.com This reaction is typically robust and high-yielding. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of functional groups.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄, H₂/Pd), Solvent (e.g., Methanol) | Secondary or Tertiary Amine |
| Catalytic N-Alkylation | Alcohol, Catalyst (e.g., Ir or Ru complex), Base (e.g., KOtBu) | Secondary or Tertiary Amine |
| N-Acylation | Acid Chloride/Anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | Amide |
The reaction of the primary aminomethyl group with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. nih.govresearchgate.net This condensation reaction is typically reversible and is often carried out by heating the reactants in a solvent like ethanol (B145695) or toluene, with azeotropic removal of water to drive the equilibrium towards the product. nih.govrsc.org
These Schiff bases are valuable intermediates themselves. The imine bond can be subsequently reduced, for example by catalytic hydrogenation or with hydride reagents like sodium borohydride (B1222165), to yield stable secondary amines. This two-step process is another effective method for N-alkylation.
Table 2: Schiff Base Formation and Subsequent Reduction
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1. Imine Formation | Aldehyde (R'-CHO), Solvent (e.g., Ethanol), Heat | Schiff Base (Imine) |
| 2. Reduction | Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) | Secondary Amine |
Exhaustive alkylation of the aminomethyl group, typically with an excess of an alkylating agent like methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. nih.govwikipedia.org These compounds are permanently charged, regardless of pH. wikipedia.org The reaction, known as quaternization, converts the primary amine first to secondary and tertiary amines, which are then further alkylated to the final quaternary salt. wikipedia.org Quaternary ammonium salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgnih.gov
Functional Group Transformations of the Hydroxymethyl Moiety
The hydroxymethyl group is a primary alcohol and can undergo oxidation to form aldehydes and carboxylic acids, as well as esterification and etherification reactions.
The selective oxidation of the primary alcohol group can yield either the corresponding aldehyde, 3-(aminomethyl)-2-methylbenzaldehyde, or the carboxylic acid, 3-(aminomethyl)-2-methylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the outcome. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used to stop the oxidation at the aldehyde stage. researchgate.netnih.gov Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol all the way to the carboxylic acid. chemicalbook.comgoogle.com
The synthesis of related aminobenzoic acids has been described via catalytic hydrogenation of the corresponding nitrobenzoic acids. chemicalbook.comgoogle.comprepchem.com For example, 3-amino-2-methylbenzoic acid can be prepared from 2-methyl-3-nitrobenzoic acid using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. chemicalbook.com
The hydroxymethyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.netrug.nl Other methods include using coupling agents or converting the alcohol to an alkoxide before reacting it with an acyl halide. nih.govgoogle.comorganic-chemistry.org
Etherification involves the formation of an ether by reacting the alcohol with another molecule. The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. organic-chemistry.org Alternatively, acid-catalyzed dehydration or reactions with specific reagents can also form ethers. organic-chemistry.orgresearchgate.net
Table 3: Oxidation, Esterification, and Etherification of the Hydroxymethyl Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | 3-(Aminomethyl)-2-methylbenzaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, Base, then Acid | 3-(Aminomethyl)-2-methylbenzoic acid |
| Fischer Esterification | R'-COOH, H⁺ catalyst, Heat | Ester |
| Acylation | R'-COCl, Pyridine | Ester |
Halogenation and Subsequent Nucleophilic Substitution
The benzylic alcohol functionality in [3-(Aminomethyl)-2-methylphenyl]methanol is a prime site for derivatization, beginning with its conversion to a more reactive leaving group, typically a halide. This transformation is a critical first step for a range of subsequent nucleophilic substitution reactions.
The direct conversion of the primary alcohol to a benzyl (B1604629) halide can be achieved using various standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed via an SN2 mechanism for primary alcohols, leading to the formation of the corresponding 3-(aminomethyl)-2-methylbenzyl halide.
Once halogenated, the resulting benzyl halide becomes an excellent substrate for a variety of nucleophilic substitution reactions. The presence of the aminomethyl group can influence the reaction conditions, potentially requiring protection of the amine to avoid side reactions. However, under controlled conditions, a wide array of nucleophiles can be introduced at the benzylic position.
Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated this compound Derivatives
| Nucleophile | Reagent Example | Product Type |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Azide | Sodium Azide (NaN₃) | Azide |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (B1221849) (NH₃), Primary/Secondary Amines | Substituted Amine |
These substitution reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The existing substituents—the aminomethyl (-CH₂NH₂) and methyl (-CH₃) groups—are both activating and ortho-, para-directing. However, the hydroxymethyl (-CH₂OH) group is weakly deactivating. The interplay of these directing effects, along with steric hindrance from the 2-methyl group, governs the regioselectivity of incoming electrophiles.
Given the activating nature of the aminomethyl and methyl groups, the aromatic ring is rendered more nucleophilic than benzene (B151609) itself, facilitating reactions with a range of electrophiles. However, the strong acidity often employed in EAS reactions can lead to the protonation of the basic aminomethyl group, converting it into a deactivating, meta-directing ammonium group (-CH₂NH₃⁺). Therefore, protection of the amine is often a prerequisite for achieving desired outcomes in electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions that can be envisaged for this molecule, following appropriate protection of the amino group, include:
Halogenation: Introduction of bromine or chlorine onto the aromatic ring can be achieved using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. The positions ortho and para to the activating groups are the most likely sites of substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H), which can be a useful functional group for increasing water solubility or as a directing group in subsequent reactions.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be accomplished using alkyl halides or acyl halides in the presence of a Lewis acid catalyst like AlCl₃. nih.gov These reactions further functionalize the aromatic core, building molecular complexity. wikipedia.org
The precise regiochemical outcome of these reactions will be a delicate balance of the electronic and steric effects of the substituents on the ring.
Cyclization Reactions and Heterocycle Formation Involving this compound
The proximate disposition of the aminomethyl and hydroxymethyl groups on the benzene ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions are of significant interest as the resulting heterocyclic scaffolds are often found in biologically active molecules and pharmaceuticals.
One of the most prominent applications of this structural motif is in the synthesis of isoindolinones and tetrahydroisoquinolines .
Synthesis of Isoindolinones: Intramolecular cyclization can be induced between the aminomethyl and a carboxyl group derived from the hydroxymethyl moiety. Oxidation of the primary alcohol to a carboxylic acid, followed by amide bond formation with the adjacent amine, leads to the formation of a five-membered lactam ring fused to the benzene ring, yielding a substituted isoindolinone. Various synthetic methods have been developed for the synthesis of isoindolinones from related precursors. nih.govorganic-chemistry.orgnih.govrsc.orgresearchgate.net
Synthesis of Tetrahydroisoquinolines: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, modifications and related cyclization strategies can be envisioned for this compound. For instance, conversion of the hydroxymethyl group to an aldehyde, followed by intramolecular cyclization with the aminomethyl group, would lead to a dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. A variety of synthetic routes to tetrahydroisoquinolines have been explored in the literature. rsc.orgnih.govorganic-chemistry.orgnih.gov
The ability to readily form these fused heterocyclic systems underscores the importance of this compound as a scaffold in medicinal chemistry and materials science.
Role of this compound as a Versatile Synthetic Building Block in Organic Chemistry
The diverse reactivity of its functional groups makes this compound a highly versatile building block in organic synthesis. Its utility extends beyond the individual reactions of its amine and alcohol functionalities to its application in more complex synthetic strategies, such as multi-component reactions (MCRs).
Furthermore, the ability to selectively protect and deprotect the amine and alcohol functionalities adds another layer of control to its synthetic applications. This allows for the stepwise elaboration of the molecule, enabling the synthesis of a wide range of target compounds with high precision. The strategic use of this building block can significantly shorten synthetic routes to complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
Investigation of Biological and Biochemical Activities of 3 Aminomethyl 2 Methylphenyl Methanol Derivatives in Vitro and Mechanistic Focus
In Vitro Antimicrobial and Antifungal Activities of [3-(Aminomethyl)-2-methylphenyl]methanol Analogues
Derivatives structurally related to this compound, such as aromatic amino alcohols and benzylamines, have demonstrated notable antimicrobial and antifungal properties in various in vitro studies. The structural features, including the amine group and the nature of substitutions on the aromatic ring, play a crucial role in their biological activity.
Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
The antibacterial potential of aminomethylphenyl and benzylamine (B48309) analogues has been evaluated against a spectrum of bacterial pathogens. Studies on (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives showed moderate in vitro activity against Gram-positive bacteria, including various Staphylococcus and Streptococcus species, although they were found to be less potent than existing drugs like linezolid. nih.govresearchgate.net
Similarly, a series of benzyl (B1604629) guanidine derivatives, which share the core benzylamine structure, exhibited potent inhibitory activity. One derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine, was particularly effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL and 1.0 µg/mL, respectively. mdpi.comnih.gov Another study highlighted a different benzyl guanidine derivative as having significant potency against S. aureus (MIC of 0.5 µg/mL) and moderate activity against E. coli (MIC of 4 µg/mL). mdpi.com These findings underscore the potential of this structural class in developing new antibacterial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |
| Benzyl Guanidine Derivative (9m) | Staphylococcus aureus | 0.5 | mdpi.comnih.gov |
| Benzyl Guanidine Derivative (9m) | Escherichia coli | 1.0 | mdpi.comnih.gov |
| Benzyl Guanidine Derivative (9v) | Staphylococcus aureus | 0.5 | mdpi.com |
| Benzyl Guanidine Derivative (9v) | Escherichia coli | 4.0 | mdpi.com |
| Aminoguanidine Hydrazone (10d) | Staphylococcus aureus | 1.0 | nih.gov |
| Aminoguanidine Hydrazone (10d) | Escherichia coli | 16.0 | nih.gov |
Evaluation Against Fungal Strains
Aromatic amino alcohol derivatives have been investigated for their efficacy against fungi responsible for common infections like onychomycosis. nih.gov A study evaluating compounds synthesized from p-hydroxybenzaldehyde found that certain amine derivatives were effective against both filamentous fungi and yeast, with MIC values ranging from 7.8 to 312 µg/mL. nih.gov Specifically, these amphiphilic aromatic amino alcohols demonstrated significant inhibitory action against standard strains of Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.govscielo.br All tested amino alcohol and diamine derivatives exhibited fungicidal activity against these strains, with MICs ranging from 0.12 to 1000 μg/mL for filamentous fungi and 0.6 to 1250 μg/mL for yeasts. researchgate.net
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Source |
| Aromatic Amino Alcohols | T. rubrum, T. mentagrophytes | 7.8 - 312 | nih.gov |
| Aromatic Amino Alcohols | Candida albicans | 7.8 - 312 | nih.gov |
| Amino Alcohols | Filamentous Fungi | 0.12 - 1000 | researchgate.net |
| Amino Alcohols | Yeasts | 0.6 - 1250 | researchgate.net |
Mechanistic Insights into Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition in vitro)
The antimicrobial mechanism of benzylamine and amino alcohol derivatives is believed to be multifactorial. Structure-activity relationship studies suggest that lipophilicity is a key determinant of activity. For some benzylamine derivatives, antimicrobial potency correlates linearly with the logarithm of the partition coefficient (log P), indicating that the ability to cross cellular membranes is crucial. nih.gov
For certain coumarin derivatives containing a benzylamine group, the proposed mechanism involves increasing the permeability of the bacterial membrane, leading to its disruption and subsequent inhibition of bacterial growth. nih.gov The presence and nature of substituents on the benzylamine core can modulate this activity; for instance, the introduction of electron-donating groups can enhance antibacterial effects. nih.gov In the case of antifungal amino alcohols, the presence of the amine group and the length of an aliphatic side chain (optimally between 8-11 carbons) appear to be critical for activity. nih.govresearchgate.net This suggests an interaction with the fungal cell membrane, a common target for antifungal agents.
In Vitro Cytotoxicity and Anticancer Potential in Human Cancer Cell Line Models
Analogues of this compound have shown significant promise as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines in vitro.
Dose-Response Studies and IC50 Determination in Cell Culture
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. nih.govvisikol.com Dose-response studies on various benzylamine and aminomethyl derivatives have yielded IC50 values in the low micromolar range, indicating potent anticancer activity.
For example, 2-acetyl-benzylamine, an alkaloid isolated from Adhatoda vasica, displayed significant cytotoxicity against the leukemia cell lines MOLM-14 and NB-4, with IC50 values of 0.40 mM and 0.39 mM, respectively, after 24 hours of treatment. nih.gov A synthetic derivative, 5-benzyl juglone, was potent against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM. rjpbr.com Furthermore, a study on synthetic benzochromene derivatives reported significant cytotoxic activity across seven human cancer cell lines, with IC50 values ranging from 4.6 to 21.5 μM. researchgate.net These results highlight the potential of these structural motifs in cancer therapy.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 mM | nih.gov |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 0.39 mM | nih.gov |
| 5-benzyl juglone | HCT-15 (Colorectal) | 12.27 µM | rjpbr.com |
| Benzochromene Derivatives | Various | 4.6 - 21.5 µM | researchgate.net |
| Dihydroquinoline Derivative | T47D (Breast) | 2.20 µM | mdpi.com |
| Dihydroquinoline Derivative | MCF-7 (Breast) | 3.03 µM | mdpi.com |
Investigation of Apoptosis Induction and Cell Cycle Arrest in vitro
A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. mdpi.com Research into benzylamine and related derivatives has shown that these compounds can effectively trigger both processes in cancer cells.
Treatment of melanoma cells with benzylamine-derived drugs was found to induce apoptosis, as evidenced by the activation of caspases 3 and 9, and PARP cleavage. nih.gov Similarly, 2-acetyl-benzylamine was shown to induce apoptosis in MOLM-14 and NB-4 leukemia cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, leading to cytochrome c release and caspase-3 activation. nih.gov Benzyl isothiocyanate, another related compound, also induces caspase-dependent apoptosis in canine lymphoma and leukemia cells, an effect linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com
In addition to apoptosis, these compounds can cause cell cycle arrest. The compound 2-acetyl-benzylamine arrested MOLM-14 cells in the G2/M phase and NB-4 cells in the G0/G1 phase of the cell cycle. nih.gov The synthetic compound 5-benzyl juglone was also found to induce cell cycle arrest at the G0/G1 phase in HCT-15 cells. rjpbr.com This halting of the cell cycle prevents cancer cells from proliferating and can be a precursor to apoptosis. researchgate.netscbt.com The ability of these derivatives to modulate key cell cycle and apoptotic pathways makes them promising candidates for further development as cancer therapeutics. nih.govfrontiersin.org
Molecular Mechanism of Action in Cancer Cells
While direct studies on this compound are limited, research on analogous structures, such as aminobenzylnaphthols and substituted benzylamines, provides insights into potential anticancer mechanisms. These related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, novel aminobenzylnaphthols have demonstrated cytotoxic properties against pancreatic and colorectal cancer cells, initiating apoptosis through pathways that can be visualized by techniques like AO/EB and annexin V-FITC/PI staining mdpi.com.
The antiproliferative effects of similar compounds, such as 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, have been linked to the induction of apoptosis in a time and concentration-dependent manner nih.gov. Although the precise molecular targets of this compound derivatives are yet to be fully elucidated, related structures have been found to interact with critical cellular components. For example, certain 2-amino-pyrrolo[2,3-d]pyrimidine derivatives substituted with a benzyl moiety act as potent inhibitors of heat shock protein 90 (Hsp90) nih.gov. Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell growth and survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, ultimately triggering cell death.
Furthermore, in silico studies on related aminobenzylnaphthols suggest that their anticancer activity may stem from the inhibition of key enzymes like cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression mdpi.com. The modulation of such biochemical pathways disrupts the normal cell division process, leading to the suppression of tumor growth.
In Vitro Antioxidant and Anti-inflammatory Activity Assessments of Related Compounds
Derivatives of this compound are also being investigated for their potential antioxidant and anti-inflammatory properties. The presence of a phenol group and an aminomethyl moiety in the core structure suggests the potential for free radical scavenging and modulation of inflammatory pathways.
Free Radical Scavenging Assays (e.g., ABTS, DPPH in vitro)
While direct data for this compound is not yet available, studies on structurally related aminomethyl derivatives of phenols have demonstrated significant antioxidant activity. The antioxidant capacity of phenolic compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. For example, a series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol exhibited notable antioxidant properties in various in vitro models researchgate.net. The presence of the aminomethyl group can enhance the radical-scavenging activity of the parent phenol researchgate.net.
Enzyme Inhibition Assays Related to Inflammation (e.g., COX-1/COX-2 in vitro)
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key in the synthesis of pro-inflammatory prostaglandins. Benzylamine derivatives have shown intrinsic anti-inflammatory properties wikipedia.org. For instance, certain 8-benzylaminoxanthines have demonstrated anti-inflammatory effects in in vivo models nih.gov. While specific COX-1/COX-2 inhibition data for this compound derivatives is pending, the structural similarities to known anti-inflammatory agents suggest this as a promising area for future investigation.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives Exhibiting Biological Activity
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
Elucidation of Pharmacophoric Requirements for Specific Activities
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For anticancer activity, studies on related compounds suggest that the presence of an aromatic ring, a hydrogen bond donor (like the hydroxyl group), and a basic nitrogen atom (in the aminomethyl group) are important features. The spatial arrangement of these groups influences the interaction with biological targets. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the substitution pattern on the phenyl ring was found to be critical for their inhibitory potency against the USP1/UAF1 deubiquitinase complex, a potential anticancer target acs.org.
Impact of Substituent Modifications on In Vitro Efficacy and Selectivity
Modifying the substituents on the phenyl ring and the aminomethyl group of this compound derivatives can significantly impact their efficacy and selectivity. For instance, in studies of substituted benzyl alcohols, the nature and position of substituents on the benzyl ring were found to be influential determinants of their inhibitory activity on cancer cell growth nih.govnih.gov. The introduction of different functional groups can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins.
In the case of antiproliferative 2-substituted benzylamino-thiazoles, the presence of specific substituents on the benzylamino moiety, such as chloro or methoxy groups, resulted in enhanced activity against certain cancer cell lines nih.gov. This highlights the importance of systematic modification of the lead structure to optimize its biological profile. Future research will likely focus on synthesizing a library of this compound derivatives with diverse substituents to build a comprehensive SAR profile and identify candidates with superior therapeutic potential.
Interactive Data Table: Antiproliferative Activity of Related Benzyl Alcohol and Benzylamine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Alcohol | o-Vanillin | Breast (MDA-MB-231) | 35.40 | researchgate.net |
| Benzyl Alcohol | o-Vanillin | Prostate (PC-3) | 47.10 | researchgate.net |
| Benzylamine | p-chlorobenzylamino-thiazole (8e) | Leukemia (U-937) | 5.7-12.2 | nih.gov |
| Benzylamine | p-methoxyphenethylamino-thiazole (8k) | Melanoma (SK-MEL-1) | 5.7-12.2 | nih.gov |
| Aminobenzylnaphthol | MMZ-45AA | Pancreatic (BxPC-3) | 30.15 - 66.19 | mdpi.com |
| Aminobenzylnaphthol | MMZ-140C | Colorectal (HT-29) | 31.78 - 111.5 | mdpi.com |
No Publicly Available Research Found on the Biochemical Activities of this compound
Despite a comprehensive search of scientific literature and databases, no specific in vitro studies detailing the biochemical pathway modulation or enzyme-catalyzed activities of this compound or its immediate derivatives could be identified.
The performed searches, which included various keyword combinations such as "this compound biochemical pathway modulation in vitro," "this compound enzyme inhibition studies," and inquiries into its derivatives and metabolites, did not yield any relevant results. The retrieved information was of a general nature, discussing unrelated compounds, general methodologies for enzyme kinetic studies, or the metabolism of simple alcohols.
Consequently, it is not possible to provide an article that adheres to the user's specific outline and content requirements due to the absence of foundational research data on this particular chemical compound in the public domain. The requested detailed research findings and data tables on its effects on biochemical pathways cannot be generated without primary scientific evidence.
Further investigation into the biological and biochemical properties of "this compound" would be required to produce the kind of detailed scientific article requested. At present, this compound does not appear to have been a subject of published research in the area of in vitro biochemical pathway analysis.
Theoretical and Computational Chemistry Studies of 3 Aminomethyl 2 Methylphenyl Methanol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For [3-(Aminomethyl)-2-methylphenyl]methanol, a typical DFT calculation, often using the B3LYP functional with a 6-31G(d,p) or larger basis set, would be performed to find the global minimum energy conformation. dergipark.org.trmaterialsciencejournal.org This process computationally models the molecule's bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by simulating the vibrational modes of the atoms. The results are crucial for confirming that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and for interpreting experimental spectroscopic data.
Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Optimization
| Parameter Type | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-O (methanol) | ~1.43 Å |
| Bond Length | C-N (aminomethyl) | ~1.47 Å |
| Bond Angle | C-C-O (methanol) | ~112° |
| Bond Angle | C-C-N (aminomethyl) | ~114° |
| Dihedral Angle | C-C-C-O | Variable (depends on conformation) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. dergipark.org.tr The HOMO, representing the ability to donate an electron, is associated with nucleophilic behavior, while the LUMO, as an electron acceptor, relates to electrophilic behavior. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dergipark.org.tr
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to charge transfer. dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (1/η).
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electron-accepting capability. materialsciencejournal.org
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amino group, while the LUMO would be distributed over the aromatic system.
Table 2: Representative Quantum Chemical Descriptors Derived from a Hypothetical HOMO-LUMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | χ² / (2η) | Energy stabilization when accepting electrons |
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.
Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms (e.g., in -OH and -NH₂ groups). These are susceptible to nucleophilic attack.
Neutral Regions (Green): Represent areas of low electrostatic potential, often corresponding to the carbon framework of the aromatic ring. researchgate.net
In this compound, the MESP would show significant negative potential around the oxygen of the methanol (B129727) group and the nitrogen of the aminomethyl group. Conversely, positive potential would be concentrated on the hydrogen atoms of these same functional groups.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms, MD simulations can explore the molecule's conformational landscape, revealing its flexibility and the different shapes it can adopt in a given environment (e.g., in a solvent like water). preprints.orgresearchgate.net
For this compound, MD simulations would be crucial for understanding the rotational freedom of the aminomethyl and methanol side chains. This information is vital for predicting how the molecule might change its conformation to fit into a biological target, such as the active site of a protein. The simulations can reveal the most populated conformations and the energy barriers between them.
Molecular Docking and Protein-Ligand Interaction Studies for In Vitro Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to rationalize how a molecule might exert a biological effect. nih.govimist.ma
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on their predicted binding affinity. nih.govarxiv.org
The primary outputs of a molecular docking study are the predicted binding affinity and the detailed interaction profile. Binding affinity is typically expressed as a score or energy (e.g., in kcal/mol), where a more negative value indicates a more stable protein-ligand complex. nih.gov
Analysis of the top-ranked docking pose reveals the specific non-covalent interactions that stabilize the complex. For this compound, the key functional groups would be expected to form specific interactions:
The hydroxyl group can act as a hydrogen bond donor and acceptor.
The amino group can act as a hydrogen bond donor and, in its protonated state, form salt bridges with negatively charged amino acid residues like aspartate or glutamate.
The aromatic ring can engage in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
The methyl group on the ring can contribute to hydrophobic interactions within the binding pocket. nih.gov
These predicted interactions provide a hypothesis for the molecule's mechanism of action at a molecular level, which can then be tested and validated through experimental studies.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Indicates a potentially stable binding interaction. |
| Hydrogen Bonds | Hydroxyl group with Serine; Amino group with Aspartate | Key electrostatic interactions stabilizing the complex. |
| Hydrophobic Interactions | Aromatic ring and methyl group with Leucine, Valine | Contribution from non-polar contacts. |
| π-π Stacking | Aromatic ring with Phenylalanine | Favorable interaction between aromatic systems. |
Role of Hydrogen Bonding and Hydrophobic Interactions in Binding
The binding affinity of this compound to a biological target, such as a protein receptor, is theoretically governed by a combination of intermolecular forces, primarily hydrogen bonding and hydrophobic interactions. The molecule's distinct functional groups—a hydroxymethyl group (-CH2OH), an aminomethyl group (-CH2NH2), a methyl group (-CH3), and a phenyl ring—dictate its potential interaction landscape.
Hydrophobic Interactions: The 2-methylphenyl moiety provides a significant hydrophobic surface. The phenyl ring and the attached methyl group are nonpolar and tend to interact favorably with hydrophobic pockets within a protein, which are typically lined with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to an increase in entropy, contributing favorably to the free energy of binding. libretexts.orgnih.gov The addition of the methyl group to the phenyl ring increases the molecule's nonpolar surface area, which can enhance its binding to hydrophobic regions compared to an unsubstituted analog. nih.gov The strength of these interactions depends on the complementarity of the ligand's shape and the topography of the hydrophobic pocket. libretexts.org
Computational docking and molecular dynamics simulations are essential tools to visualize and quantify these interactions. These methods can predict the optimal binding pose of this compound and analyze the specific contacts it makes with the receptor, providing insights into the relative contributions of hydrogen bonding and hydrophobic interactions to its binding affinity.
Table 1: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Interaction Type | Potential Interacting Partner (e.g., in a Protein) | Role in Binding |
|---|---|---|---|
| Hydroxymethyl (-CH2OH) | Hydrogen Bond Donor/Acceptor | Polar/charged amino acids (e.g., Asp, Glu, Ser, Asn, Gln) | Directional anchoring and specificity |
| Aminomethyl (-CH2NH2) | Hydrogen Bond Donor/Acceptor | Polar/charged amino acids (e.g., Asp, Glu, Ser) | Key electrostatic interactions and anchoring |
| 2-Methylphenyl Ring | Hydrophobic Interaction, π-stacking | Nonpolar amino acids (e.g., Leu, Val, Phe, Trp) | Affinity enhancement through shape complementarity |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which can aid in its identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed method for this purpose. researchgate.net
The predictive process typically involves two main steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as spectroscopic parameters are highly sensitive to molecular geometry.
Property Calculation: Using the optimized geometry, properties like nuclear magnetic shielding tensors (for NMR), vibrational frequencies, and intensities (for IR and Raman) are calculated. nih.gov For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT. nih.govrsc.org
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. The computed isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions can help assign signals in an experimental spectrum to specific atoms in the molecule.
IR and Raman Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can be calculated. irdg.orgnih.gov For this compound, characteristic frequencies would be predicted for O-H and N-H stretches (typically in the 3300-3500 cm-1 region), C-H stretches, and aromatic ring vibrations. Calculated IR and Raman intensities help in forecasting the appearance of the experimental spectra. arxiv.org
Validation: The ultimate test of these theoretical predictions is comparison with experimental data. The synthesis of this compound would be required to acquire its actual NMR, IR, and Raman spectra. A high degree of correlation between the predicted and experimental spectra would validate the computational model and confirm the molecular structure. Discrepancies can often be resolved by refining the computational model, for instance, by considering solvent effects or different molecular conformations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Associated Molecular Feature |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) | ~7.0-7.3 ppm | Aromatic protons (Ar-H) |
| Chemical Shift (δ) | ~4.5 ppm | Benzylic alcohol protons (-CH2OH) | |
| Chemical Shift (δ) | ~3.8 ppm | Benzylic amine protons (-CH2NH2) | |
| IR Spectroscopy | Vibrational Frequency (cm-1) | ~3400 cm-1 | O-H stretch |
| Vibrational Frequency (cm-1) | ~3350 cm-1 | N-H stretch | |
| Vibrational Frequency (cm-1) | ~1600 cm-1 | Aromatic C=C stretch |
Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). arxiv.orgchemrxiv.org By plotting the RDG against the electron density, different types of non-covalent interactions can be identified and visualized in three-dimensional space. researchgate.net
The nature of the interaction is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian.
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the RDG plot at negative values of sign(λ₂)ρ. jussieu.fr In 3D visualizations, these are typically colored blue.
Weak attractive interactions (e.g., van der Waals forces) appear as spikes near zero on the sign(λ₂)ρ axis and are often colored green.
Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values of sign(λ₂)ρ and are colored red. rsc.org
For this compound, an NCI/RDG analysis would be expected to reveal several key features. A prominent blue isosurface would likely be observed between the hydrogen of the hydroxyl group and the nitrogen of the amino group, indicating a potential intramolecular hydrogen bond that could stabilize a particular conformation of the molecule. Green, diffuse isosurfaces would be expected around the phenyl ring and methyl group, representing van der Waals interactions. Small red patches might appear if there is steric hindrance between adjacent groups. This analysis provides a chemically intuitive picture of the forces that dictate the molecule's preferred shape and its interactions with other molecules. arxiv.orgjussieu.fr
Table 3: Expected NCI/RDG Analysis Results for this compound
| Molecular Region | Expected Interaction Type | Sign(λ₂)ρ Value | 3D Isosurface Color |
|---|---|---|---|
| Between -OH and -NH2 groups | Intramolecular Hydrogen Bond | Strongly negative | Blue |
| Surface of phenyl ring and methyl group | Van der Waals Interaction | Near zero | Green |
| Between closely positioned H atoms | Steric Repulsion | Positive | Red |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational strategies used in drug discovery to design new molecules with improved biological activity. neovarsity.orgpharmaphorum.com These methods establish a mathematical correlation between the chemical features of a set of molecules and their measured activity. jocpr.comnih.gov This relationship is then used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding rational drug design. nih.govhilarispublisher.com
A hypothetical QSAR study for designing derivatives of this compound would proceed as follows:
Data Set Assembly: A series of derivatives would be designed by modifying the parent structure. Modifications could include adding different substituents to the phenyl ring (e.g., -Cl, -F, -OCH3) or altering the side chains. The biological activity (e.g., IC50 against a specific enzyme) of these compounds would need to be experimentally determined to create a "training set."
Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated using cheminformatics software. nih.gov These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).
Model Generation: Statistical or machine learning methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that links a subset of the calculated descriptors to the observed biological activity. cambridge.org
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by testing its ability to predict the activity of a separate "test set" of molecules not used in model generation. nih.gov
Derivative Design and Prediction: Once validated, the QSAR model can be used to predict the activity of a virtual library of new derivatives of this compound. This in silico screening allows chemists to prioritize the synthesis of candidates with the highest predicted potency, saving significant time and resources. neovarsity.org
Table 4: Example of a Dataset for QSAR Modeling of this compound Derivatives
| Derivative (Modification on Phenyl Ring) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Polar Surface Area) | Descriptor 3 (e.g., Dipole Moment) | Measured Activity (e.g., IC50 in µM) |
|---|---|---|---|---|
| Parent (H) | 1.5 | 62.5 Ų | 2.1 D | 10.5 |
| 5-Fluoro | 1.7 | 62.5 Ų | 3.5 D | 8.2 |
| 5-Chloro | 2.1 | 62.5 Ų | 3.6 D | 5.1 |
| 5-Methoxy | 1.4 | 71.7 Ų | 2.5 D | 12.3 |
Advanced Analytical Methodologies for Research and Quantification of 3 Aminomethyl 2 Methylphenyl Methanol
Chromatographic Methods for Purity Assessment and Isolation in Research Settings
Chromatographic techniques are fundamental for assessing the purity of newly synthesized batches of "[3-(Aminomethyl)-2-methylphenyl]methanol" and for its isolation from reaction mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity and thermal stability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile, polar compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. tandfonline.comresearchgate.net The mobile phase would consist of a mixture of water and a polar organic solvent, like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com To ensure consistent ionization and good peak shape of the basic amine group, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid. waters.com The aromatic ring in "this compound" allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm. researchgate.net This method is effective for determining the presence of impurities, including positional isomers or byproducts from the synthesis process. nacalai.comnih.govresearchgate.net
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 6.8 minutes (Analyte-dependent) |
Gas Chromatography (GC) (if applicable)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov However, the direct analysis of "this compound" by GC is challenging due to its high polarity and low volatility, stemming from the primary amine and hydroxyl functional groups. thermofisher.com These groups can lead to poor peak shapes and potential thermal degradation in the GC injector. thermofisher.com
To overcome these limitations, derivatization is required. thermofisher.comweber.husigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. weber.huresearchgate.net A common method is silylation, where active hydrogens on the amine and alcohol groups are replaced with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.comresearchgate.net After derivatization, the resulting compound can be readily analyzed by GC, often using a mid-polarity capillary column and a Flame Ionization Detector (FID) for quantification. thermofisher.comosti.gov
Hyphenated Techniques for Identification and Quantification
For unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as hyphenation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for trace analysis of small molecules in complex environments. springernature.comchromatographyonline.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. springernature.comnih.govnih.gov
For "this compound," an electrospray ionization (ESI) source in positive ion mode is typically used, as the primary amine group is easily protonated. nih.govshimadzu.com In an LC-MS/MS experiment, the parent ion (the protonated molecule) is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for extremely selective and sensitive quantification, with detection limits often reaching the picogram or femtogram level. springernature.comnih.gov This makes it an ideal method for pharmacokinetic studies or for measuring the compound in biological matrices. bioanalysis-zone.com
Table 2: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 152.1 (M+H)⁺ |
| Product Ion (Q3) | m/z 134.1 (loss of H₂O) |
| Collision Energy | 15 eV |
| Dwell Time | 100 ms |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) (if applicable)
Similar to GC analysis, GC-MS requires derivatization of "this compound" to enhance volatility. nih.govresearchgate.net Once derivatized, the compound can be separated on a GC column and introduced into the mass spectrometer. osti.gov Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical "fingerprint." nih.gov This mass spectrum can be compared against spectral libraries for confident identification of the compound. GC-MS is a robust technique for confirming the identity of the compound and identifying impurities, especially after a synthetic procedure. mdpi.com
Quantitative Analytical Methods for this compound in Complex Matrices (e.g., Reaction Mixtures, Cell Lysates for in vitro studies)
Quantifying "this compound" in complex matrices like reaction mixtures or biological samples (e.g., cell lysates for in vitro studies) presents unique challenges due to the presence of numerous interfering substances. rsc.orgnih.gov
For these applications, LC-MS/MS is the method of choice due to its unparalleled selectivity and sensitivity. springernature.comchromatographyonline.comsemanticscholar.org A critical component of quantitative analysis in such matrices is sample preparation. rsc.orgbiocompare.comthermofisher.com The goal is to remove matrix components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov
Common sample preparation techniques include:
Protein Precipitation (PPE): For biological samples like cell lysates or plasma, a simple method is to add a cold organic solvent (like acetonitrile) to precipitate the majority of proteins, which are then removed by centrifugation. thermofisher.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. biocompare.com For a basic compound like "this compound," a cation-exchange SPE cartridge could be employed for efficient cleanup. chromatographyonline.com
Accurate quantification relies on the use of a calibration curve prepared in a matrix that mimics the unknown samples. nih.gov Furthermore, an internal standard—a compound with similar chemical properties that is added to all samples at a known concentration—is often used to correct for variations in sample preparation and instrument response. nih.gov
Table 3: Example Workflow for Quantification in Cell Lysate
| Step | Procedure |
| 1. Sample Collection | Collect cell lysate samples. |
| 2. Internal Standard | Spike samples with a known concentration of an appropriate internal standard. |
| 3. Protein Precipitation | Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins. |
| 4. Evaporation & Reconstitution | Transfer supernatant, evaporate to dryness, and reconstitute in mobile phase. |
| 5. LC-MS/MS Analysis | Inject the prepared sample into the LC-MS/MS system using MRM mode. |
| 6. Quantification | Calculate the concentration based on the analyte/internal standard peak area ratio against a matrix-matched calibration curve. |
Development and Validation of Robust Analytical Protocols
The development of a robust analytical protocol for the quantification of this compound, a substituted benzylamine (B48309), necessitates a systematic approach to ensure the method is reliable, reproducible, and fit for its intended purpose. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, a protocol would be established based on well-founded principles for analyzing similar aromatic amines and alcohols. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically Ultraviolet (UV) or Mass Spectrometry (MS), is the most common and powerful technique for this purpose. nih.govchromatographyonline.com
The development process begins with method optimization. Key parameters to be considered include:
Column Selection: A reversed-phase column, such as a C18, is generally the first choice for separating moderately polar compounds like this compound. tandfonline.com
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve adequate retention and sharp, symmetrical peaks. The pH of the buffer is a critical parameter, as it influences the ionization state of the aminomethyl group, thereby affecting its retention behavior. tandfonline.com
Detection Wavelength: For UV detection, the wavelength of maximum absorbance for the compound would be determined to ensure the highest sensitivity.
Sample Preparation: A simple and efficient sample preparation technique, such as solid-phase extraction (SPE) for complex matrices, would be developed to remove interfering substances and concentrate the analyte. nih.govresearchgate.net
Once the method is optimized, it must undergo rigorous validation according to guidelines set by the International Council for Harmonisation (ICH). scispace.com Validation ensures the method's performance characteristics are well-documented and reliable. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govscispace.com
For instance, a study on the validation of an HPLC method for other aromatic amines demonstrated excellent linearity with correlation coefficients (R²) of ≥ 0.999 over a concentration range of 0.1–10.0 mg/L. tandfonline.com The limits of detection for those amines were found to be between 0.015 and 0.08 mg/L, with recoveries ranging from 85.3% to 98.4%, indicating high accuracy. nih.govtandfonline.com A similar performance would be the target for a method developed for this compound.
| Validation Parameter | Objective | Typical Acceptance Criteria for Pharmaceutical Intermediates |
| Specificity | To ensure the signal measured is from the analyte of interest without interference from impurities, degradants, or matrix components. | Peak purity analysis, comparison with a reference standard, no interfering peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response. | Correlation coefficient (R²) > 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | Recovery typically within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, column temperature, etc. |
Application of Ion Mobility Mass Spectrometry for Isomer Differentiation and Conformational Analysis
Ion Mobility Spectrometry (IMS), particularly when coupled with Mass Spectrometry (IMS-MS), is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.com This technique provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it exceptionally valuable for distinguishing between isomers and investigating the conformational landscape of molecules like this compound. nih.govresearchgate.net
Isomer Differentiation: Positional isomers, such as the various isomers of aminomethyl-methylphenyl-methanol, can be challenging to separate using conventional chromatography and are often indistinguishable by mass spectrometry alone as they share the same exact mass. IMS-MS can often resolve these isomers because their different structures result in distinct three-dimensional shapes. nih.gov This difference in shape leads to different drift times through the ion mobility cell, allowing for their separation and individual identification. The collision cross-section (CCS), a value derived from the ion's drift time, is a key physicochemical property that reflects the ion's rotationally averaged surface area. Different isomers will have different CCS values. For example, collision-induced dissociation mass spectra of the anions of ortho, meta, and para isomers of hydroxybenzyl alcohol show distinct fragmentation patterns, allowing for their unequivocal differentiation. nih.gov Similarly, IMS could distinguish this compound from its other positional isomers.
Conformational Analysis: Flexible molecules can exist in multiple stable three-dimensional arrangements, or conformations. libretexts.org These conformations can have different energies and may be interconverting in solution. IMS-MS is capable of separating different conformers of the same molecule if they are stable enough to survive the transition into the gas phase and have different collision cross-sections. researchgate.net This allows for the study of the conformational preferences of a molecule. For this compound, rotation around the single bonds connecting the aminomethyl and methanol groups to the phenyl ring can lead to various conformers. These conformations might be stabilized by intramolecular hydrogen bonding between the amine and alcohol groups. Investigating these conformations is crucial as they can influence the molecule's reactivity and biological interactions. The combination of IMS-MS with computational modeling provides a robust approach to unraveling the complex conformational space of such molecules. researchgate.netrsc.org
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 138.09134 | 127.0 |
| [M+Na]⁺ | 160.07328 | 135.5 |
| [M-H]⁻ | 136.07678 | 129.5 |
| [M+NH₄]⁺ | 155.11788 | 148.1 |
| [M+H-H₂O]⁺ | 120.08132 | 121.9 |
Data sourced from computational predictions available in the PubChem database for (3-amino-2-methylphenyl)methanol. uni.lu
Future Directions and Emerging Research Avenues for 3 Aminomethyl 2 Methylphenyl Methanol
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The future synthesis of [3-(Aminomethyl)-2-methylphenyl]methanol and its derivatives will likely move beyond traditional multi-step procedures towards more elegant and sustainable approaches. A key area of development will be the implementation of atom-economical catalytic methods that minimize waste and improve efficiency.
One promising strategy is the direct amination of benzyl (B1604629) alcohols using borrowing hydrogen catalysis. acs.org This methodology allows for the coupling of readily available benzyl alcohols with simple amines, and could be adapted for the synthesis of derivatives of this compound. acs.org Another avenue involves the use of efficient N-alkylation of benzyl alcohols with easy-to-handle ammonia (B1221849) sources, which can be catalyzed by commercially available nickel catalysts. nih.govacs.org Such approaches are attractive due to their directness and the use of less hazardous reagents. nih.govacs.org
Future research could focus on developing novel catalysts, perhaps based on earth-abundant metals, that can facilitate the synthesis of this compound with high yields and selectivity under mild conditions. The optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial for achieving industrial scalability. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Borrowing Hydrogen Catalysis | High atom economy, use of readily available starting materials. | Catalyst development for specific substrates, optimization of reaction conditions. |
| Catalytic N-Alkylation | Use of commercial catalysts, milder reaction conditions. | Substrate scope limitations, potential for over-alkylation. |
| Reductive Amination | Well-established methodology, good functional group tolerance. | Often requires stoichiometric reductants, potential for side reactions. |
Exploration of Novel Biological Targets and Therapeutic Applications of this compound Derivatives in vitro
The structural motif of substituted benzylamines is present in numerous pharmacologically active compounds, suggesting that derivatives of this compound could exhibit a range of biological activities. google.comnih.govwalshmedicalmedia.com Future in vitro studies are essential to uncover these potential therapeutic applications.
Initial research could involve screening a library of this compound derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels. For instance, substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy. nih.gov Furthermore, certain benzylamine (B48309) derivatives have shown potential in the treatment of depression. google.com
The aminomethyl and hydroxymethyl groups offer opportunities for creating diverse libraries of compounds with varying physicochemical properties, which could be tailored to interact with specific biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for any observed biological activity and in optimizing lead compounds.
Advanced Computational Modeling for De Novo Design and Optimization of this compound Analogues
Computational chemistry and artificial intelligence (AI) are poised to revolutionize the design and optimization of novel bioactive molecules. nih.govmdpi.comnih.gov For a scaffold like this compound, these tools can accelerate the discovery of potent and selective analogues.
De novo design algorithms, powered by deep learning and generative models, can create virtual libraries of novel compounds based on the core structure of this compound. nih.govmdpi.commdpi.com These generated molecules can be designed to have desirable drug-like properties and to fit the binding sites of specific biological targets. nih.govmdpi.commdpi.com
Molecular docking and molecular dynamics simulations can then be used to predict the binding affinity and mode of interaction of these virtual compounds with their targets. nih.gov This computational screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govacs.org Furthermore, computational methods can be employed to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. leeds.ac.ukroutledge.comwikipedia.org
Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks. wikipedia.orgnih.govroutledge.compharmatutor.org For this compound, the amino and hydroxyl groups serve as convenient handles for introducing a wide variety of substituents, allowing for the creation of a diverse library of derivatives.
These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. leeds.ac.ukroutledge.comnih.govthermofisher.com The integration of automated synthesis, purification, and biological testing can dramatically accelerate the pace of discovery, leading to the identification of "hit" compounds that can be further optimized into lead candidates. leeds.ac.uk
Table 2: Key Technologies for Derivative Discovery
| Technology | Application to this compound | Expected Outcome |
| Combinatorial Chemistry | Synthesis of a diverse library of derivatives by modifying the amino and hydroxyl groups. | A large collection of novel compounds for biological screening. |
| High-Throughput Screening (HTS) | Rapidly testing the library of derivatives against a panel of biological targets. | Identification of "hit" compounds with desired biological activity. |
| De Novo Design | Computational generation of novel analogues with optimized properties. | Virtual compounds with high predicted affinity and selectivity for specific targets. |
Potential Applications in Material Science, Polymer Chemistry, or Catalysis
Beyond the realm of life sciences, the functional groups of this compound suggest potential applications in material science, polymer chemistry, and catalysis. Aromatic compounds are fundamental building blocks for a wide range of materials, including polymers, dyes, and organic electronic devices. ijrar.orgresearchgate.netfastercapital.comacs.orgwalshmedicalmedia.com
The presence of both an amino and a hydroxyl group makes this compound a potentially valuable monomer for the synthesis of novel polymers. These polymers could possess unique properties, such as enhanced thermal stability or specific binding capabilities, depending on the polymer architecture.
Mechanistic Elucidation of Underexplored Chemical Transformations Involving this compound
A deeper understanding of the chemical reactivity of this compound can open doors to new synthetic transformations and applications. Mechanistic studies on reactions involving the aminomethyl and hydroxymethyl groups are crucial in this regard.
For example, investigating the mechanism of aminomethylation reactions, such as the Mannich reaction, can provide insights into controlling the regioselectivity and stereoselectivity of these transformations. researchgate.netnih.govacs.org The interplay between the two functional groups on the aromatic ring could lead to unique reactivity patterns that are not observed in simpler molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
